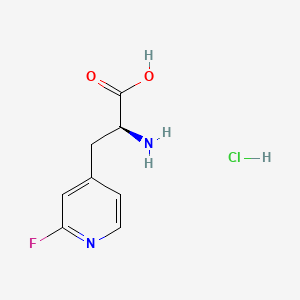![molecular formula C12H14ClN3O2 B13542189 tert-butyl2-{7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}acetate](/img/structure/B13542189.png)
tert-butyl2-{7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl2-{7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}acetate: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-c]pyridine core, which is fused with a pyrazole ring and a pyridine ring, and a tert-butyl ester group attached to the acetate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl2-{7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}acetate typically involves the formation of the pyrazolo[3,4-c]pyridine core followed by the introduction of the tert-butyl ester group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-c]pyridine core. The tert-butyl ester group can then be introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of high-purity starting materials and solvents is also crucial to minimize impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl2-{7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dechlorinated or hydrogenated products. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl2-{7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes, leading to the modulation of cellular functions. For example, it may inhibit kinases or other signaling proteins, thereby affecting cell proliferation, differentiation, and survival .
Comparaison Avec Des Composés Similaires
tert-butyl2-{7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}acetate can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds have a similar pyrazolo[3,4]pyridine core but differ in the position of the fused rings.
1H-pyrazolo[4,3-c]pyridines: These compounds also have a pyrazolo[3,4]pyridine core but with different substitution patterns.
1H-pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazolo[3,4]pyridine core fused with a pyrimidine ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl ester group, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H14ClN3O2 |
|---|---|
Poids moléculaire |
267.71 g/mol |
Nom IUPAC |
tert-butyl 2-(7-chloropyrazolo[3,4-c]pyridin-1-yl)acetate |
InChI |
InChI=1S/C12H14ClN3O2/c1-12(2,3)18-9(17)7-16-10-8(6-15-16)4-5-14-11(10)13/h4-6H,7H2,1-3H3 |
Clé InChI |
GVWMCMADKLNXCA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CN1C2=C(C=CN=C2Cl)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


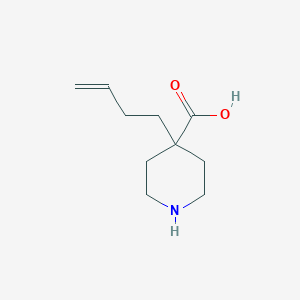
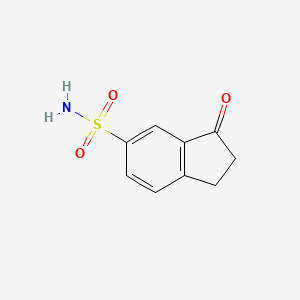
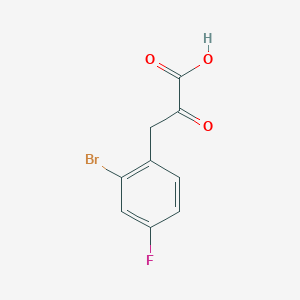

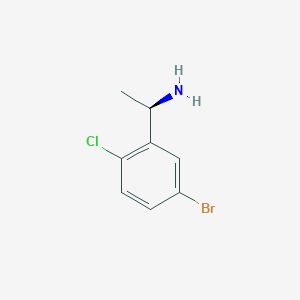
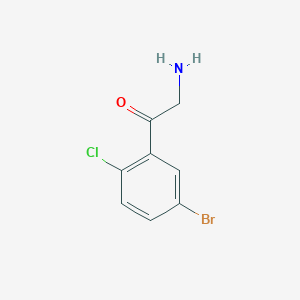

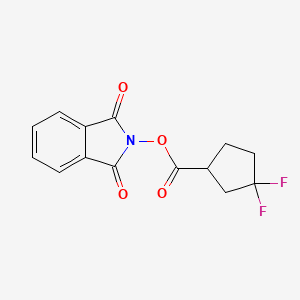
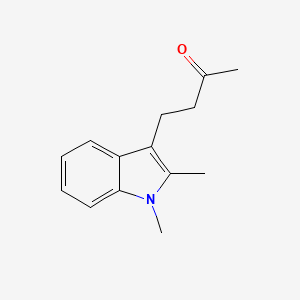
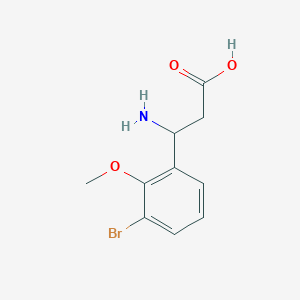
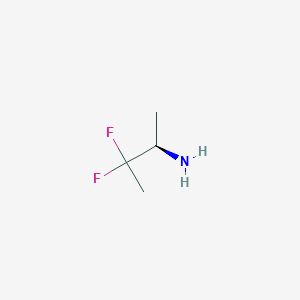
![1-[2-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride](/img/structure/B13542166.png)
![2-[1-(2-Fluorophenoxy)cyclopropyl]aceticacid](/img/structure/B13542174.png)
